N-Tetradecane-D30

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

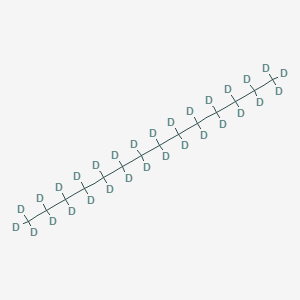

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-triacontadeuteriotetradecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3-14H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGHCVCJVXZWKCC-XMMAUIQQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Definitive Guide to N-Tetradecane-D30: An Essential Tool in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Tetradecane-D30, a deuterated aliphatic hydrocarbon that has become an indispensable tool in modern analytical chemistry. As a senior application scientist, this document is crafted to provide not just the "what" but the critical "why" behind the application of this stable isotope-labeled compound, empowering researchers to enhance the accuracy, precision, and reliability of their quantitative analyses.

Introduction: The Imperative for Precision in Quantification

In the realms of environmental monitoring, drug metabolism and pharmacokinetics (DMPK), and food safety, the accurate quantification of organic molecules is paramount. Complex sample matrices often introduce significant variability during sample preparation and analysis, leading to potential under- or overestimation of the analyte of interest. The principle of isotope dilution mass spectrometry (IDMS) has emerged as the gold standard for mitigating these challenges.[1] this compound, a perdeuterated analog of n-tetradecane, serves as an ideal internal standard for this purpose, particularly in Gas Chromatography-Mass Spectrometry (GC-MS) applications. Its chemical inertness and similar chromatographic behavior to a range of non-polar and semi-volatile organic compounds make it a versatile and reliable choice for correcting analytical variability.[2]

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of an internal standard is crucial for its effective implementation. This compound is a colorless liquid with properties very similar to its non-deuterated counterpart, n-tetradecane. This similarity is key to its function, as it ensures co-elution and similar behavior during extraction and analysis, with the critical difference being its mass-to-charge ratio (m/z) in mass spectrometry.

| Property | Value | Source |

| Chemical Formula | C₁₄D₃₀ | |

| Molecular Weight | 228.57 g/mol | |

| CAS Number | 204244-81-5 | |

| Appearance | Colorless liquid | |

| Boiling Point | ~252-254 °C | |

| Density | ~0.88 g/cm³ | |

| Solubility | Soluble in organic solvents (e.g., hexane, dichloromethane) | General chemical knowledge |

| Isotopic Purity | Typically ≥98 atom % D |

Core Applications: The Role of this compound as an Internal Standard

The primary and most critical application of this compound is as an internal standard in quantitative analytical methods, most notably GC-MS. The rationale for using a deuterated standard lies in its ability to mimic the analyte of interest throughout the entire analytical process, from extraction to detection.

Key Application Areas:

-

Environmental Analysis: this compound is extensively used for the quantification of semi-volatile organic compounds (SVOCs) in complex environmental matrices such as soil, water, and sediment.[3] It is particularly valuable in the analysis of total petroleum hydrocarbons (TPH), including the diesel range organics (DRO) fraction, and polycyclic aromatic hydrocarbons (PAHs).[1][4][5] Its use helps to correct for analyte losses during sample preparation steps like solvent extraction and cleanup.[4][6]

-

Drug Metabolism and Pharmacokinetics (DMPK): In drug development, understanding the metabolic fate of a new chemical entity is crucial. While this compound itself is not a direct analog for most drug molecules, its inert nature and predictable chromatographic behavior make it a useful internal standard for methods analyzing non-polar metabolites or for monitoring the overall performance of the analytical system. Studies on the metabolism of n-alkanes indicate their potential relevance in understanding the biotransformation of hydrocarbon-based compounds.[7][8]

-

Food Safety and Quality: The analysis of contaminants in food, such as mineral oil saturated hydrocarbons (MOSH) and mineral oil aromatic hydrocarbons (MOAH), often employs deuterated alkanes as internal standards to ensure accurate quantification.

The logic behind using an internal standard is to provide a reference point against which the analyte's response is measured. This ratiometric approach corrects for variations in injection volume, detector response, and sample loss during workup.

Caption: Workflow for quantitative analysis using an internal standard.

Experimental Protocol: Quantification of Diesel Range Organics (DRO) in Soil using GC-MS with this compound as an Internal Standard

This protocol provides a detailed, step-by-step methodology for the determination of diesel range organics (C10-C28) in soil samples, a common environmental analysis. This method is adapted from principles outlined in U.S. EPA Methods 8015 and 8270.[3][8]

Materials and Reagents

-

Solvents: Dichloromethane (DCM), Acetone, Hexane (pesticide grade or equivalent)

-

Standards:

-

Diesel Range Organics (DRO) standard mix (C10-C28 alkanes)

-

This compound (Internal Standard)

-

Surrogate standards (e.g., o-Terphenyl, optional but recommended)

-

-

Reagents: Anhydrous sodium sulfate (baked at 400°C for 4 hours)

-

Apparatus:

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

-

Sonicator or wrist-action shaker

-

Centrifuge and centrifuge tubes

-

Concentration evaporator (e.g., nitrogen evaporator)

-

Glassware (beakers, flasks, vials)

-

Procedure

Step 1: Standard Preparation

-

Internal Standard (IS) Stock Solution: Prepare a stock solution of this compound in DCM at a concentration of 1000 µg/mL.

-

IS Spiking Solution: Dilute the IS stock solution to a working concentration of 20 µg/mL in DCM.

-

Calibration Standards: Prepare a series of calibration standards containing the DRO mix at concentrations ranging from 1 µg/mL to 100 µg/mL in DCM. Spike each calibration standard with the IS spiking solution to a final concentration of 10 µg/mL.

Step 2: Sample Preparation and Extraction

-

Sample Homogenization: Air-dry the soil sample and sieve to remove large debris. Homogenize the sample thoroughly.

-

Weighing: Accurately weigh 10 g of the homogenized soil into a centrifuge tube.

-

Spiking: Add a known volume (e.g., 500 µL) of the 20 µg/mL this compound internal standard spiking solution directly onto the soil sample. This results in a final IS concentration of 1 µg/g of soil. Rationale: Spiking the sample before extraction is critical to ensure that the internal standard experiences the same extraction efficiency and potential losses as the target analytes.

-

Extraction: Add 20 mL of a 1:1 (v/v) mixture of acetone and hexane to the centrifuge tube.

-

Sonication/Shaking: Tightly cap the tube and sonicate for 15 minutes or shake on a wrist-action shaker for 1 hour. Rationale: This step facilitates the transfer of the organic analytes from the soil matrix into the solvent.

-

Centrifugation: Centrifuge the sample at 2500 rpm for 10 minutes to separate the soil from the solvent extract.

-

Solvent Collection: Carefully decant the supernatant (the solvent extract) into a clean flask.

-

Repeat Extraction: Repeat the extraction (steps 4-7) with a fresh 20 mL aliquot of the acetone/hexane mixture. Combine the extracts.

Step 3: Extract Cleanup and Concentration

-

Drying: Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water. Rationale: Water can interfere with the GC-MS analysis and degrade the column.

-

Concentration: Concentrate the dried extract to a final volume of approximately 0.9 mL using a gentle stream of nitrogen.

-

Final Volume Adjustment: Adjust the final volume to exactly 1.0 mL with DCM. The sample is now ready for GC-MS analysis.

Step 4: GC-MS Analysis

-

Instrument Conditions:

-

GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)

-

Inlet: Splitless injection at 280°C

-

Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 320°C at 10°C/min, hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

MS Interface: 280°C

-

MS Source: 230°C

-

MS Mode: Selected Ion Monitoring (SIM) or Full Scan. For quantification, SIM mode is preferred for its higher sensitivity.

-

Quantification Ion for this compound: m/z 66 (or other characteristic fragment)

-

Quantification Ions for DRO components: Characteristic ions for each n-alkane.

-

-

-

Analysis Sequence:

-

Inject a solvent blank to ensure no system contamination.

-

Inject the series of calibration standards.

-

Inject the prepared sample extracts.

-

Inject a continuing calibration verification (CCV) standard every 10-15 samples to monitor instrument performance.

-

Step 5: Data Analysis and Quantification

-

Peak Integration: Integrate the peak areas of the target DRO components and the this compound internal standard.

-

Calibration Curve: For each calibration standard, calculate the response factor (RF) using the following formula: RF = (Area_analyte / Area_IS) * (Concentration_IS / Concentration_analyte) Plot the response ratio (Area_analyte / Area_IS) against the concentration of the analyte to generate a calibration curve.

-

Quantification: Calculate the concentration of the DRO components in the sample extract using the calibration curve and the response ratio of the analyte to the internal standard in the sample.

-

Final Calculation: Account for the initial sample weight and final extract volume to report the final concentration of DRO in the soil in mg/kg.

Sources

- 1. gcms.labrulez.com [gcms.labrulez.com]

- 2. Deuterated internal standards for gas chromatographic-mass spectrometric analysis of polar organophosphorus pesticides in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. epa.gov [epa.gov]

- 4. alsenvironmental.co.uk [alsenvironmental.co.uk]

- 5. oklahoma.gov [oklahoma.gov]

- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 7. Elevated levels of diesel range organic compounds in groundwater near Marcellus gas operations are derived from surface activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. epa.gov [epa.gov]

N-Tetradecane-D30: A Technical Guide for Advanced Analytical Applications

This guide provides an in-depth exploration of N-Tetradecane-D30 (perdeuterotetradecane), a critical tool for researchers, scientists, and drug development professionals engaged in high-precision quantitative analysis. Moving beyond a simple datasheet, this document elucidates the fundamental principles, practical applications, and key experimental considerations for leveraging this stable isotope-labeled compound to achieve robust and defensible analytical results.

Core Molecular Attributes: The Foundation of Utility

This compound is the fully deuterated isotopologue of n-tetradecane, a 14-carbon straight-chain alkane.[1] The substitution of all 30 hydrogen atoms with deuterium imparts a significant mass shift while maintaining nearly identical physicochemical properties to its non-labeled counterpart.[2] This unique combination is the cornerstone of its utility in analytical chemistry, primarily as an internal standard for Isotope Dilution Mass Spectrometry (IDMS).[3]

The high isotopic purity, typically ≥98 atom % D, is crucial for its function, ensuring a distinct mass signal with minimal interference from partially labeled or unlabeled species.[4][5]

Comparative Physicochemical Properties

The subtle differences in bond energy and length between Carbon-Hydrogen (C-H) and Carbon-Deuterium (C-D) bonds lead to slight variations in physical properties. The C-D bond is marginally shorter and stronger, which can result in a smaller molecular volume and altered intermolecular interactions.[6]

| Property | This compound (Perdeuterated) | n-Tetradecane (Protiated) | Causality of Difference |

| CAS Number | 204244-81-5[7] | 629-59-4[8] | Isotopic Composition |

| Molecular Formula | C₁₄D₃₀ or CD₃(CD₂)₁₂CD₃[5] | C₁₄H₃₀ or CH₃(CH₂)₁₂CH₃[8] | Isotopic Composition |

| Molecular Weight | ~228.57 g/mol [2] | ~198.39 g/mol [8] | Mass of Deuterium vs. Protium |

| Appearance | Colorless Liquid[2] | Colorless Liquid | Negligible Isotope Effect |

| Boiling Point | 253.9 ± 3.0 °C at 760 mmHg[2] | 252-254 °C (lit.)[9] | Minor differences in van der Waals forces |

| Melting Point | 5.5 °C (for n-tetradecane)[9] | 5.5 °C (lit.)[9] | Negligible Isotope Effect |

| Density | ~0.8 g/cm³[2] | 0.762 g/mL at 20 °C (lit.)[9] | Higher mass-to-volume ratio |

| Flash Point | 99.4 ± 0.0 °C[2] | 102 °C - closed cup[9] | Minor differences in volatility |

The Isotope Dilution Principle: Rationale for a Superior Standard

The core value of this compound lies in its application as an internal standard (IS) for quantitative analysis by mass spectrometry. The technique, known as Isotope Dilution Mass Spectrometry (IDMS), is the gold standard for accuracy because it corrects for analyte loss during sample processing and for variability in instrument response.

The fundamental premise is that a stable isotope-labeled standard is chemically identical to the native analyte. Therefore, when a known amount of this compound is spiked into a sample at the earliest stage of preparation, it will behave identically to any endogenous n-tetradecane (or other similar analytes) throughout the entire workflow—extraction, cleanup, derivatization, and injection. Any loss or variation affects both the analyte and the standard proportionally. Since the mass spectrometer can differentiate between the analyte and the deuterated standard based on their mass-to-charge ratio (m/z), quantification is based on the ratio of their signals, not the absolute signal of the analyte. This ratiometric approach cancels out procedural inconsistencies, leading to exceptionally high precision and accuracy.

Navigating the Deuterium Isotope Effect

While deuterated standards are nearly ideal, the substitution of hydrogen with deuterium can introduce subtle, yet manageable, chromatographic differences. This "Deuterium Isotope Effect" arises because the C-D bond is slightly less polarizable and has a lower vibrational frequency than the C-H bond.[6] In reverse-phase chromatography, this typically causes the deuterated compound to elute slightly earlier than its protiated analog.[6]

For this compound, which is fully saturated and lacks polar functional groups, this effect is generally minimal but should be verified during method development. It is critical that the chromatographic peaks of the analyte and the internal standard are sufficiently resolved from matrix interferences but close enough to ensure they experience similar ionization conditions in the mass spectrometer source.[6]

Spectroscopic and Analytical Characterization

Confident use of this compound requires an understanding of its spectral properties.

Mass Spectrometry (MS)

Under electron ionization (EI), the fragmentation pattern of this compound will mirror that of n-tetradecane, which is characterized by clusters of ions separated by 16 mass units (corresponding to the loss of CD₂ groups), as opposed to 14 units (CH₂) for the non-labeled version. The molecular ion (M⁺) peak should be observable at m/z 228. The fragmentation cascade produces a series of carbocations from the successive cleavage of C-C bonds. The most stable fragments, and therefore often the most abundant peaks, will be secondary carbocations.

-

Expected Molecular Ion: [C₁₄D₃₀]⁺ at m/z 228.

-

Key Fragment Series: m/z = 228, 212, 196, 180, etc., corresponding to [CₙD₂ₙ₊₁]⁺ ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary tool for verifying the identity and isotopic enrichment of this compound.

-

¹H NMR: An ideal this compound sample (with 98%+ isotopic enrichment) will show a virtually silent ¹H NMR spectrum. The profound absence of proton signals in the typical alkane region (~0.8-1.3 ppm) is a strong confirmation of perdeuteration.

-

²H (Deuterium) NMR: This is the definitive technique for characterizing the compound. A ²H NMR spectrum will show signals in the same chemical shift range as a proton spectrum but with broader peaks due to deuterium's quadrupolar nature (spin I=1). The spectrum should exhibit two main signals corresponding to the terminal methyl (CD₃) groups and the internal methylene (CD₂) groups, confirming the structure. The experiment must be run unlocked and in a non-deuterated solvent.

-

¹³C NMR: The ¹³C spectrum will show signals for the chemically distinct carbons in the n-tetradecane backbone. Due to coupling with deuterium (a spin-1 nucleus), these signals will appear as complex multiplets instead of the sharp singlets seen in a proton-decoupled spectrum of unlabeled n-tetradecane.

Field-Proven Protocol: Quantification of Alkanes in Biota by GC-MS

This protocol is adapted from a validated method for the determination of n-alkanes in fish tissue following an oil spill, demonstrating a real-world application of this compound as part of an internal standard suite.

Objective

To accurately quantify the concentration of C10-C35 n-alkanes in a biological matrix (trout muscle) using GC-MS with a suite of deuterated internal standards, including this compound.

Materials

-

Internal Standard (IS) Stock Solution: Prepare a solution containing N-Dodecane-d26, this compound, N-Pentadecane-d32, and other relevant deuterated alkanes in iso-hexane at a nominal concentration of 50 µg/mL.

-

Calibration Standard Stock: Prepare a mixed standard of target n-alkanes (C10-C35) in iso-hexane at 50 µg/mL.

-

Reagents: HPLC-grade iso-hexane, dichloromethane (DCM), methanol; anhydrous sodium sulphate; methanolic sodium hydroxide.

Step-by-Step Methodology

-

Sample Homogenization & Spiking:

-

Weigh approximately 5 g of homogenized tissue sample into a round-bottom flask.

-

Spike the sample with a known volume of the deuterated internal standard mix to achieve a final concentration of 1 µg/mL in the final extract volume. This early addition is critical for the IDMS principle to hold true.

-

-

Extraction (Reflux Saponification & LLE):

-

Add methanolic sodium hydroxide to the sample.

-

Perform reflux saponification to break down lipids and release bound hydrocarbons.

-

After cooling, perform liquid-liquid extraction (LLE) using iso-hexane or DCM to partition the non-polar hydrocarbons into the organic phase.

-

-

Extract Cleanup and Fractionation:

-

Pass the organic extract through a glass column containing anhydrous sodium sulphate to remove residual water.

-

Concentrate the extract via rotary evaporation and then under a gentle stream of nitrogen.

-

Perform a final cleanup and fractionation step using normal phase HPLC to isolate the aliphatic fraction from more polar compounds like PAHs.

-

-

GC-MS Analysis:

-

Concentrate the final aliphatic fraction to approximately 50 µL for injection.

-

Instrumentation: Gas chromatograph (e.g., HP6890) coupled to a Mass Selective Detector (e.g., HP5973 MSD).

-

Column: Fused silica capillary column (e.g., HP5-MS, 30 m x 0.25 mm id, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 0.7 mL/min.

-

Injection: Cool on-column injection.

-

Oven Program: 50°C hold for 3 min, then ramp to 300°C at 6°C/min, hold for 15 min.

-

MS Detection: Operate in Selective Ion Monitoring (SIM) mode. Monitor characteristic ions for each target alkane and each deuterated internal standard (e.g., m/z 57 for alkanes, and the corresponding molecular or fragment ions for the deuterated standards).

-

-

Quantification:

-

Prepare a multi-level calibration curve (e.g., 0.05 to 10 µg/mL) by plotting the peak area ratio of each n-alkane to its corresponding deuterated internal standard against the concentration of the n-alkane.

-

Calculate the concentration of each n-alkane in the sample extracts by applying the measured peak area ratio to the calibration curve.

-

Synthesis and Quality Control

Perdeuterated alkanes like this compound are typically synthesized through methods that facilitate extensive hydrogen-deuterium exchange. One established method involves the dehalogenation of alkyl halides using zinc dust in the presence of deuterium oxide (D₂O). More modern approaches utilize catalytic transfer deuteration of alkenes or alkynes, which offers high selectivity and avoids the need for high-pressure D₂ gas.

Quality control is paramount. The final product must be rigorously tested for both chemical purity (typically by GC-MS) and isotopic enrichment (by NMR or high-resolution MS) to ensure it meets the stringent requirements for use as a certified reference material or internal standard.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. Always consult the most recent Safety Data Sheet (SDS) before handling.

-

Hazards: this compound is classified as an aspiration hazard and may be fatal if swallowed and enters airways. It may cause drowsiness or dizziness and may cause long-lasting harmful effects to aquatic life.[5]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and chemical safety goggles. In case of inadequate ventilation, use an approved respirator.

-

Handling: Handle in a well-ventilated area or fume hood. Avoid breathing vapors. Keep away from incompatible materials and sources of ignition.

-

Storage: Store at room temperature in a dry, well-ventilated area in the original, tightly sealed container.[5] It is chemically stable if stored under recommended conditions.[4]

-

Disposal: Dispose of waste materials in accordance with federal, state, and local environmental regulations. Avoid release to the environment.

References

-

Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill. (2018). ResearchGate. [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc.[Link]

-

ORGANIC DEUTERIUM COMPOUNDS: XV. SYNTHESIS OF SOME DEUTERATED ALKANES. (n.d.). Canadian Science Publishing. [Link]

-

Schmidt, H. L., & Gensler, M. (2025). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. PubMed Central. [Link]

-

Guengerich, F. P. (2011). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in molecular biology (Clifton, N.J.), 772, 161–174. [Link]

-

Meng, K., Schwarz, T. M., Weikum, E., Kalb, J., Gault, B., & Schmitz, G. (2021). Frozen n-Tetradecane Investigated by Cryo-Atom Probe Tomography. ResearchGate. [Link]

-

Renaud, R., & Leitch, L. C. (1952). ORGANIC DEUTERIUM COMPOUNDS: XV. SYNTHESIS OF SOME DEUTERATED ALKANES. Canadian Journal of Chemistry, 30(10), 848–853. [Link]

-

Deuterium NMR. (n.d.). Wikipedia. [Link]

-

Vang, Z. P. (2022). Exploring New Techniques for Precision Deuteration of Alkenes and Alkynes. ProQuest. [Link]

-

Vang, Z. P., Hintzsche, S. J., & Clark, J. R. (2021). Catalytic Transfer Deuteration and Hydrodeuteration: Emerging Techniques to Selectively Transform Alkenes and Alkynes to Deuterated Alkanes. Chemistry (Weinheim an der Bergstrasse, Germany), 27(39), 9988–10000. [Link]

-

Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling. (n.d.). ResearchGate. [Link]

-

Kinetic isotope effect. (n.d.). Wikipedia. [Link]

-

Acquiring 2H NMR Spectra. (2021). University of Illinois Urbana-Champaign. [Link]

-

Deuterium (2H) measurements on a Spinsolve benchtop NMR system. (2021). Magritek. [Link]

-

Hawthorne, S. B., Miller, D. J., Aulich, T. R., & Farnum, S. A. (1987). A simple method for the synthesis of perdeuterated aromatic hydrocarbons and heterocyclic compounds. SciTech Connect. [Link]

-

Tetradecane. (n.d.). NIST WebBook. [Link]

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031450). (n.d.). Human Metabolome Database. [Link]

-

ANALYTICAL INFORMATION - n-Tetradecane D30. (n.d.). Pharmaffiliates. [Link]

-

Tetradecane - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

Deuterated Solvents for NMR. (n.d.). Isotope Science / Alfa Chemistry. [Link]

-

Deuterium H-NMR in the SCS NMR Lab – UI500NB Only. (2016). University of Illinois Urbana-Champaign. [Link]

-

FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. [Link]

-

Tetradecane. (n.d.). NIST WebBook. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

-

Postdesorption Fragmentation of Tetradecane in Atom-Probe Tomography Simulated by DFT. (2025). PubMed. [Link]

Sources

- 1. Characterization and source identification of hydrocarbons in water samples using multiple analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. New internal standard for quantitative determination of oxyphytosterols by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. documents.lgcstandards.com [documents.lgcstandards.com]

- 8. thescipub.com [thescipub.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

N-Tetradecane-D30 physical properties

An In-Depth Technical Guide to the Physicochemical Properties and Applications of N-Tetradecane-D30

Introduction

This compound (perdeuterotetradecane) is the fully deuterated analogue of n-tetradecane, a saturated C14 hydrocarbon.[1][2] Its significance in the scientific community, particularly for researchers, scientists, and drug development professionals, stems from its utility as a high-purity, stable isotope-labeled (SIL) compound. While possessing nearly identical chemical properties to its unlabeled counterpart, its increased mass due to the substitution of 30 hydrogen atoms with deuterium makes it an invaluable tool in analytical chemistry.[3] This guide provides a detailed examination of its core physical properties, explains the rationale behind its primary application as an internal standard, and offers a practical experimental workflow for its use in quantitative analysis.

Section 1: Core Physicochemical Properties

The utility of this compound in experimental design is directly linked to its distinct physical characteristics. As a colorless liquid at standard conditions, it is easy to handle and dispense for the preparation of standard solutions.[1][4] Its high boiling point and immiscibility in water are particularly advantageous in environmental analysis, where it can be used to trace or quantify hydrocarbon contaminants in aqueous samples via extraction procedures.[1]

A summary of its key physical and chemical properties is presented below.

| Property | Value | Source(s) |

| Chemical Formula | CD₃(CD₂)₁₂CD₃ | [2] |

| CAS Number | 204244-81-5 | [1][2][5][6] |

| Molecular Weight | 228.57 g/mol | [1][2][7] |

| Monoisotopic Mass | 228.423053335 Da | [7] |

| Physical State | Liquid | [1] |

| Appearance | Colorless Liquid | [4] |

| Melting Point | -6 to -5 °C | [1] |

| Boiling Point | 252-254 °C (at 760 mmHg) | [1][8] |

| Density | 0.763 - 0.8 g/cm³ | [1][8] |

| Flash Point | 99.44 °C | [1][8] |

| Water Solubility | Immiscible | [1] |

| Isotopic Purity | ≥98 atom % D | [6][9][10] |

| Storage | Room temperature, protected from light and moisture | [2] |

Section 2: The Role of this compound as an Internal Standard

The premier application of this compound is as an internal standard (IS) for quantitative analysis, most commonly with Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][8]

Expertise & Causality: Why Use a Deuterated Standard?

The choice of an internal standard is critical for developing robust and accurate quantitative assays. An ideal IS should behave as identically to the analyte of interest as possible throughout the entire analytical process—from sample preparation to final detection. However, it must be distinguishable from the analyte by the detector.

This compound fulfills these requirements perfectly when analyzing non-labeled hydrocarbons or other compounds with similar chromatographic behavior:

-

Chemical and Physical Equivalence : Deuterium substitution has a negligible effect on chemical properties. Therefore, this compound exhibits nearly identical solubility, extraction efficiency, and chromatographic retention time as n-tetradecane and other similar long-chain alkanes.[3] This ensures that any analyte lost during sample preparation (e.g., extraction, evaporation, reconstitution) is mirrored by a proportional loss of the internal standard.

-

Mass Spectrometric Distinction : While chemically similar, the 30-dalton mass difference between this compound (m/z ≈ 228.6) and n-tetradecane (m/z ≈ 198.4) makes them easily distinguishable in a mass spectrometer.[2][7][11] This allows the detector to measure the analyte and the IS independently and simultaneously.

-

Correction for Matrix Effects : In complex biological or environmental samples, other co-eluting molecules can suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate measurements. Because the SIL-IS co-elutes with the analyte and has the same ionization characteristics, it experiences the same matrix effects. By calculating the ratio of the analyte signal to the IS signal, these variations are normalized, leading to a highly accurate and precise quantification.[12]

Trustworthiness: A Self-Validating System

Incorporating this compound into a quantitative method creates a self-validating system. Any variability introduced during the workflow, whether from inconsistent extraction recovery, minor volume transfer errors, or ionization suppression, will affect both the analyte and the internal standard. The final analyte/IS ratio remains constant and reliable, ensuring that the calculated concentration is a true reflection of its amount in the original sample. This approach is the gold standard in bioanalytical and environmental testing for achieving the highest levels of accuracy and precision.[12]

Caption: Logical relationship for selecting this compound as an IS.

Section 3: Experimental Protocol: Quantitative Analysis of n-Tetradecane in Water by GC-MS

This section provides a detailed, step-by-step methodology for the quantification of n-tetradecane in a water sample using this compound as an internal standard.

1. Preparation of Stock Solutions

-

Analyte Stock (1 mg/mL): Accurately weigh 10 mg of n-tetradecane (CAS 629-59-4). Dissolve in hexane in a 10 mL volumetric flask.

-

Internal Standard Stock (1 mg/mL): Accurately weigh 10 mg of this compound. Dissolve in hexane in a 10 mL volumetric flask.

-

Working Internal Standard (10 µg/mL): Dilute 100 µL of the IS Stock into 10 mL of hexane.

2. Construction of Calibration Curve

-

Label seven 1.5 mL glass vials for your calibration standards (e.g., CAL-1 to CAL-7).

-

Add 500 µL of hexane to each vial.

-

Spike each vial with 50 µL of the Working Internal Standard solution (final concentration of 1 µg/mL).

-

Add varying amounts of the analyte stock solution to create a concentration range (e.g., 0.1, 0.5, 2, 10, 50, 100, 200 µg/mL).

-

Inject each standard into the GC-MS and record the peak area for both the analyte and the internal standard.

-

Plot the Peak Area Ratio (Analyte Area / IS Area) against the analyte concentration. The result should be a linear curve.

3. Sample Preparation (Liquid-Liquid Extraction)

-

Collect 100 mL of the water sample in a separatory funnel.

-

Spike the sample with a known amount of the Working Internal Standard solution.

-

Add 30 mL of hexane, cap the funnel, and shake vigorously for 2 minutes, venting occasionally.

-

Allow the layers to separate, then drain and discard the lower aqueous layer.

-

Collect the upper hexane layer, which now contains the extracted analyte and IS.

-

Concentrate the hexane extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

Transfer the final extract to a GC vial for analysis.

4. GC-MS Instrumentation and Analysis

-

Gas Chromatograph: Use a non-polar column (e.g., DB-5ms) suitable for hydrocarbon analysis.[13]

-

Injection: 1 µL splitless injection.

-

Temperature Program: 40°C hold for 2 min, then ramp at 10°C/min to 300°C, hold for 5 min.[13]

-

Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode.

-

Monitor m/z for n-tetradecane (e.g., fragment ions like 57, 71, 85).

-

Monitor m/z for this compound (e.g., molecular ion or characteristic fragments).

-

5. Data Processing and Quantification

-

Integrate the peak areas for the analyte and this compound in the sample chromatogram.

-

Calculate the Peak Area Ratio for the sample.

-

Using the linear equation from the calibration curve (y = mx + c, where y is the area ratio), calculate the concentration of n-tetradecane in the extracted sample.

-

Adjust the final concentration to account for the initial sample volume (100 mL) to report the result in µg/L or ppb.

Caption: Experimental workflow for quantitative analysis using an internal standard.

References

-

Novachem Pty Ltd. (2018). N-TETRADECANE (D30, 98%) Safety Data Sheet. [Link]

-

Mol-Instincts. This compound 204244-81-5 wiki. [Link]

-

National Center for Biotechnology Information. This compound PubChem CID 12203341. [Link]

-

Cheméo. Chemical Properties of Tetradecane (CAS 629-59-4). [Link]

-

ResearchGate. N-tetradecane/Water Emulsion as a Low-cost Phase Change Material for Efficient Packaging and Shipping of Vaccines. [Link]

-

Shimadzu Scientific Instruments. (2018). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]

-

National Center for Biotechnology Information. Tetradecane PubChem CID 12389. [Link]

-

MDPI. Preparation of n-Tetradecane Phase Change Microencapsulated Polyurethane Coating and Experiment on Anti-Icing Performance for Wind Turbine Blades. [Link]

-

ResearchGate. Molecular model n-tetradecane (C14H30). [Link]

-

Atmospheric Measurement Techniques. Supplement of Sensitive detection of n-alkanes using a mixed ionization mode proton-transfer-reaction mass spectrometer. [Link]

-

National Institute of Standards and Technology. Tetradecane - NIST WebBook. [Link]

-

Protein Data Bank. Tetradecane | C14H30 | MD Topology | NMR | X-Ray. [Link]

-

Wiley-VCH. Tetradecane - SpectraBase. [Link]

-

Pharmaffiliates. ANALYTICAL INFORMATION - n-Tetradecane D30. [Link]

Sources

- 1. dl.novachem.com.au [dl.novachem.com.au]

- 2. isotope.com [isotope.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. guidechem.com [guidechem.com]

- 5. n-Tetradecane (D30,98%) | LGC Standards [lgcstandards.com]

- 6. This compound | CAS 204244-81-5 | LGC Standards [lgcstandards.com]

- 7. This compound | C14H30 | CID 12203341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. cdnisotopes.com [cdnisotopes.com]

- 11. Tetradecane (CAS 629-59-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. lcms.cz [lcms.cz]

- 13. amt.copernicus.org [amt.copernicus.org]

N-Tetradecane-D30 (CAS: 204244-81-5): A Comprehensive Technical Guide for Advanced Analytical Applications

This guide provides an in-depth exploration of N-Tetradecane-D30, a perdeuterated long-chain alkane. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles of its synthesis, its critical role as an internal standard in mass spectrometry, and detailed protocols for its application. The CAS number for this compound is 204244-81-5.[1][2][3][4][5]

Introduction: The Significance of Deuterated Alkanes in Quantitative Analysis

Deuterated compounds, where hydrogen atoms are replaced by their stable isotope deuterium, are indispensable tools in modern analytical chemistry.[6] this compound, the fully deuterated analog of n-tetradecane, serves as a gold-standard internal standard for quantitative analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[4] Its utility stems from the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolic processes, making deuterated compounds valuable in pharmacokinetic studies.[4]

In the realm of analytical chemistry, the near-identical physicochemical properties of a deuterated standard to its non-deuterated counterpart ensure co-elution during chromatography and similar ionization behavior in the mass spectrometer. This allows for precise correction of variations in sample preparation, injection volume, and instrument response, leading to highly accurate and reproducible quantification.

Physicochemical Properties: this compound vs. N-Tetradecane

The substitution of hydrogen with deuterium results in a slight increase in molecular weight and can subtly influence physical properties such as density and boiling point. A comparison of the key physicochemical properties of this compound and its non-deuterated form, n-tetradecane, is presented below.

| Property | This compound (C₁₄D₃₀) | n-Tetradecane (C₁₄H₃₀) | References |

| CAS Number | 204244-81-5 | 629-59-4 | [1][2][3][7][8][9] |

| Molecular Formula | C₁₄D₃₀ | C₁₄H₃₀ | [1][2][3] |

| Molecular Weight | 228.57 g/mol | 198.39 g/mol | [1][7][8] |

| Appearance | Colorless liquid | Colorless liquid | [2][8] |

| Density | ~0.8786 g/cm³ | 0.76 g/cm³ (at 20°C) | [4][7] |

| Boiling Point | ~253.9 °C | 254 °C | [7] |

| Melting Point | Not readily available | 6 °C | [7] |

| Flash Point | ~99.4 °C | 102 °C | [7] |

| Vapor Pressure | ~1.55 Pa (at 25°C) (estimated) | 1.55 Pa (at 25°C) | [7] |

| Solubility in Water | Practically insoluble | Practically insoluble | [10] |

Synthesis of this compound: A Representative Protocol

The synthesis of perdeuterated long-chain alkanes like this compound typically involves catalytic hydrogen-deuterium (H/D) exchange. This process facilitates the replacement of hydrogen atoms with deuterium from a deuterium source, such as deuterium gas (D₂) or deuterated solvents like D₂O.

Principle of Catalytic H/D Exchange

The deuteration of alkanes can be efficiently achieved using a combination of platinum on carbon (Pt/C) and rhodium on carbon (Rh/C) catalysts in a deuterated solvent system.[11][12] The reaction is believed to be initiated by the transition metal-catalyzed dedeuteration of the solvent to produce D₂, which then participates in the C-H bond activation of the alkane, leading to H/D exchange.[11]

Visualizing the Synthesis Workflow

Caption: Synthesis Workflow for this compound

Step-by-Step Synthesis Protocol (Representative)

This protocol is adapted from a general method for the deuteration of alkanes and should be optimized for N-Tetradecane.[12]

-

Preparation of the Reaction Mixture: In a 6 mL stainless-steel sealed tube, create a suspension containing:

-

n-Tetradecane (0.25 mmol)

-

10% Platinum on carbon (Pt/C) (15 mol%)

-

5% Rhodium on carbon (Rh/C) (15 mol%)

-

Deuterated isopropanol (i-PrOD-d₈) (0.5 mL)

-

Deuterium oxide (D₂O) (2 mL)

-

-

Reaction: Stir the suspension at 120°C under atmospheric conditions for 24 hours.

-

Cooling and Filtration: After 24 hours, cool the reaction mixture to room temperature. Filter the mixture through a membrane filter (e.g., Millipore, 0.2 µm) to remove the catalysts.

-

Extraction: Transfer the filtrate to a separatory funnel and extract with diethyl ether (Et₂O) (20 mL) and water (H₂O) (20 mL). Separate the layers and further extract the aqueous layer with Et₂O (3 x 10 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter to remove the drying agent and concentrate the filtrate in vacuo to yield the deuterated product, this compound.

Application in Drug Development and Research: Quantitative Lipidomics

This compound is a valuable internal standard in lipidomics, a field focused on the comprehensive analysis of lipids in biological systems. Dysregulated lipid metabolism is implicated in numerous chronic diseases, making accurate lipid quantification crucial for biomarker discovery and drug development.[13]

The Principle of Isotope Dilution Mass Spectrometry (IDMS) in Lipidomics

IDMS is a highly accurate method for quantifying analytes. A known amount of an isotopically labeled internal standard, such as this compound, is added to the biological sample at the beginning of the sample preparation process. Because the internal standard is chemically almost identical to the analytes of interest (in this case, other lipids and fatty acids), it experiences the same extraction losses and ionization suppression or enhancement in the mass spectrometer. By comparing the signal of the analyte to the signal of the internal standard, a precise and accurate quantification can be achieved.

Visualizing the Analytical Workflow

Caption: Analytical Workflow for Lipidomics using this compound

Detailed Protocol: Quantitative Analysis of Fatty Acids by GC-MS

This protocol provides a framework for the quantitative analysis of fatty acids in a biological matrix using this compound as an internal standard.[14][15][16][17]

-

Internal Standard Spiking: To a known volume or weight of the biological sample (e.g., 200 µL of plasma), add a precise amount of this compound solution (e.g., 100 µL of a 10 µg/mL solution in a suitable solvent).

-

Lipid Extraction: Perform a lipid extraction using a standard method, such as a modified Folch or Bligh-Dyer extraction.

-

Saponification and Derivatization (for Total Fatty Acids):

-

Saponify the lipid extract to release fatty acids from their esterified forms.

-

Acidify the mixture and extract the free fatty acids.

-

Derivatize the fatty acids to their more volatile methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol.

-

-

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.

-

Use a suitable capillary column for the separation of FAMEs.

-

Operate the mass spectrometer in selected ion monitoring (SIM) mode to monitor for characteristic ions of the target fatty acid methyl esters and this compound.

-

-

Quantification:

-

Integrate the peak areas of the target analytes and the this compound internal standard.

-

Calculate the response factor for each analyte relative to the internal standard using a calibration curve prepared with known concentrations of the fatty acid standards and the internal standard.

-

Determine the concentration of each fatty acid in the original sample based on its response factor and the known concentration of the added internal standard.

-

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions. It may be fatal if swallowed and enters airways, and may cause drowsiness or dizziness.[3] Repeated exposure may cause skin dryness or cracking. It is important to work in a well-ventilated area and wear appropriate personal protective equipment, including gloves and safety glasses. Store in a cool, dry place away from ignition sources.

Conclusion

This compound is a powerful and versatile tool for researchers and scientists in drug development and other analytical fields. Its use as an internal standard in mass spectrometry-based quantitative methods, such as lipidomics, enables highly accurate and precise measurements, which are critical for advancing our understanding of complex biological systems and for the development of new therapeutics. This guide provides a foundational understanding of its properties, synthesis, and application, empowering researchers to effectively integrate this valuable isotopic standard into their analytical workflows.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

bioRxiv. A combined flow injection/reversed phase chromatography – high resolution mass spectrometry workflow for accurate absolute lipid quantification with 13C- internal standards. [Link]

-

ACS Publications. Comprehensive Lipidomic Workflow for Multicohort Population Phenotyping Using Stable Isotope Dilution Targeted Liquid Chromatography-Mass Spectrometry. [Link]

-

PubChem. Tetradecane. National Center for Biotechnology Information. [Link]

-

RSC Publishing. Multiple deuteration of alkanes synergistically-catalyzed by platinum and rhodium on carbon as a mixed catalytic system. [Link]

-

NIST. Tetradecane. National Institute of Standards and Technology. [Link]

-

PubMed. Catalytic Transfer Deuteration and Hydrodeuteration: Emerging Techniques to Selectively Transform Alkenes and Alkynes to Deuterated Alkanes. [Link]

-

LIPID MAPS. Fatty Acid Mass Spectrometry Protocol. [Link]

-

FooDB. Showing Compound N-Tetradecane (FDB004731). [Link]

-

LIPID MAPS. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. [Link]

-

NIST. Tetradecane. National Institute of Standards and Technology. [Link]

-

The Royal Society of Chemistry. Multiple Deuteration of Alkanes Synergistically-Catalyzed by Platinum and Rhodium on Carbon as a Mixed Catalytic. [Link]

-

YouTube. Mass Spectrometric Quantitation in Lipidomic Studies. [Link]

-

e-Publications@Marquette. Catalytic Transfer Deuteration and Hydrodeuteration: Emerging Techniques to Selectively Transform Alkenes and Alkynes to Deutera. [Link]

-

NIH. Software tool for internal standard based normalization of lipids, and effect of data-processing strategies on resulting values. [Link]

-

ResearchGate. (PDF) Applications of Supported Transition Metal Complexes in Catalytic Perdeuteration of Hydrocarbons for NMR and Neutron Scattering Studies. [Link]

-

PubMed Central. A New, Validated GC-PICI-MS Method for the Quantification of 32 Lipid Fatty Acids via Base-Catalyzed Transmethylation and the Isotope-Coded Derivatization of Internal Standards. [Link]

-

ProQuest. Exploring New Techniques for Precision Deuteration of Alkenes and Alkynes. [Link]

-

Chemistry LibreTexts. 14.3.1: Catalytic Deuteration. [Link]

-

NIH. Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. [Link]

-

ResearchGate. (PDF) Synthesis of completely deuterated hydrocarbons. [Link]

-

ResearchGate. Application of Deuterated Compounds. [Link]

-

Longdom Publishing. A Brief Note on Alkanes and its Applications. [Link]

-

PubMed Central. Practical approaches to labelling terminal alkynes with deuterium. [Link]

-

YouTube. Synthesis of para-Deuterated 1-Methoxynaphthalene. [Link]

-

Quora. What are some uses and applications of alkanes? [Link]

-

Chemistry LibreTexts. 4.12: Uses and Sources of Alkanes. [Link]

Sources

- 1. This compound | C14H30 | CID 12203341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. isotope.com [isotope.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | 204244-81-5 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Tetradecane | C14H30 | CID 12389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Tetradecane [webbook.nist.gov]

- 10. Showing Compound N-Tetradecane (FDB004731) - FooDB [foodb.ca]

- 11. Multiple deuteration of alkanes synergistically-catalyzed by platinum and rhodium on carbon as a mixed catalytic system - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. rsc.org [rsc.org]

- 13. ap-st01.ext.exlibrisgroup.com [ap-st01.ext.exlibrisgroup.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. lipidmaps.org [lipidmaps.org]

- 16. lipidmaps.org [lipidmaps.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

N-Tetradecane-D30: A Comprehensive Technical Guide for Advanced Analytical Applications

Foreword: The Imperative for Precision in Modern Analytics

In the landscape of high-stakes research, particularly within pharmaceutical and biotechnological development, the demand for analytical precision is not merely a preference but a foundational necessity. The journey from discovery to clinical application is paved with quantitative data, where the accuracy and reproducibility of each measurement can significantly influence outcomes. This guide is dedicated to a molecule that, while unassuming in its structure, plays a pivotal role in achieving this requisite level of analytical rigor: N-Tetradecane-D30. As a deuterated internal standard, it offers a robust solution to the inherent variabilities of complex sample matrices and sophisticated instrumentation. This document provides an in-depth exploration of its synthesis, properties, and, most critically, its application as a cornerstone of reliable quantitative analysis.

Molecular Identity and Physicochemical Characteristics

This compound is the perdeuterated isotopologue of n-tetradecane, meaning all 30 hydrogen atoms have been replaced with their stable isotope, deuterium. This substitution imparts a significant mass shift while preserving the fundamental physicochemical properties of the parent molecule.

Chemical Structure:

-

Molecular Formula: C₁₄D₃₀

-

IUPAC Name: 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-triacontadeuteriotetradecane[1][2]

The near-identicality in chemical behavior between this compound and its non-deuterated counterpart is the cornerstone of its utility as an internal standard.

Table 1: Physicochemical Properties of N-Tetradecane and this compound

| Property | N-Tetradecane (C₁₄H₃₀) | This compound (C₁₄D₃₀) |

| Molecular Weight | 198.39 g/mol [7][8] | 228.57 g/mol [1][4] |

| Melting Point | 5.5 °C[7][9] | Expected to be slightly different from n-tetradecane |

| Boiling Point | 252-254 °C[7][9] | Expected to be slightly different from n-tetradecane |

| Density | 0.762 g/mL at 20 °C[7][9] | Expected to be slightly higher than n-tetradecane |

| Appearance | Colorless liquid[7][8] | Colorless to light yellow liquid[3] |

| Solubility | Insoluble in water[7] | Insoluble in water |

Synthesis of Perdeuterated N-Tetradecane: A Mechanistic Overview

The synthesis of perdeuterated alkanes such as this compound is typically achieved through catalytic hydrogen-deuterium (H/D) exchange reactions.[7][8] This approach is favored for its efficiency in achieving high levels of isotopic enrichment.

The core principle involves the reaction of the non-deuterated starting material, n-tetradecane, with a deuterium source in the presence of a suitable catalyst.

Common Deuterium Sources:

-

Deuterium gas (D₂)

-

Deuterated solvents like D₂O or C₆D₆[10]

Catalytic Systems:

-

Heterogeneous catalysts, such as platinum, palladium, or rhodium supported on carbon, are often employed.[9]

-

Homogeneous iridium pincer complexes have also demonstrated high activity for H/D exchange in unactivated alkanes.[10]

The reaction is typically carried out at elevated temperatures to facilitate the catalytic activation of the inert C-H bonds.[8][9] The catalyst facilitates the reversible cleavage of C-H bonds and their subsequent reformation with deuterium from the surrounding medium, eventually leading to the substitution of all hydrogen atoms with deuterium.

Caption: Generalized workflow for the synthesis of this compound via catalytic H/D exchange.

The Role of this compound in Quantitative Mass Spectrometry

The primary and most critical application of this compound is as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS). An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, and deuterated standards come remarkably close to this ideal.

The fundamental principle is isotope dilution mass spectrometry (IDMS). A known quantity of the deuterated standard is added to the sample at the earliest stage of preparation. The ratio of the analyte to the internal standard is then measured by the mass spectrometer. Because the analyte and the standard are chemically identical, any losses or variations during sample preparation and analysis will affect both compounds equally, thus preserving the accuracy of the measured ratio.

Key Advantages of Using this compound as an Internal Standard:

-

Correction for Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement in the mass spectrometer's source, leading to inaccurate quantification. Since this compound co-elutes with its non-deuterated analog, it experiences the same matrix effects, allowing for accurate correction.

-

Compensation for Extraction Variability: Analyte recovery during sample preparation can be inconsistent. A deuterated internal standard, added before extraction, experiences the same losses as the analyte, ensuring the analyte-to-internal standard ratio remains constant.

-

Normalization of Instrumental Variations: Fluctuations in injection volume and mass spectrometer response are normalized, leading to more precise and reproducible results.

Caption: Experimental workflow for quantitative analysis using a deuterated internal standard.

Experimental Protocol: Quantitative Analysis of a Lipophilic Drug Candidate in Human Plasma

This protocol provides a framework for the quantification of a hypothetical lipophilic drug candidate, "Compound X," using this compound as a non-isobaric internal standard. This is a common scenario in pre-clinical and clinical drug development where a deuterated analog of the drug itself may not be readily available.

Objective: To determine the concentration of Compound X in human plasma samples.

Materials:

-

Human plasma (K₂EDTA)

-

Compound X reference standard

-

This compound (Internal Standard)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of Compound X in methanol.

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

-

From the stock solutions, prepare a series of calibration standards by spiking drug-free human plasma with Compound X to achieve concentrations ranging from 1 to 1000 ng/mL.

-

Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL in acetonitrile.

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of each plasma sample (calibrators, quality controls, and unknown samples), add 150 µL of the this compound working solution.

-

Vortex vigorously for 1 minute to precipitate plasma proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.

-

-

LC-MS/MS Analysis:

-

LC System: UHPLC system

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: 50% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

MS System: Triple quadrupole mass spectrometer

-

Ionization: Electrospray Ionization (ESI), Positive Mode

-

Detection: Multiple Reaction Monitoring (MRM)

-

Monitor a specific precursor-product ion transition for Compound X.

-

Monitor a specific precursor-product ion transition for this compound.

-

-

-

Data Analysis:

-

Integrate the peak areas for both Compound X and this compound.

-

Calculate the peak area ratio (Compound X / this compound).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of Compound X in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Quality Control: Isotopic Purity and Analytical Characterization

The reliability of a deuterated internal standard is contingent upon its isotopic and chemical purity. Commercially available this compound typically has an isotopic enrichment of at least 98 atom % D.[4][5]

Determination of Isotopic Purity:

-

Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the distribution of isotopologues (molecules with different numbers of deuterium atoms). The relative abundances of the different isotopic peaks are used to calculate the overall isotopic enrichment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective for detecting and quantifying residual non-deuterated sites. The absence or minimal presence of proton signals confirms high isotopic purity. ²H NMR can be used to confirm the presence and chemical environment of the deuterium atoms.

Mass Spectral Fragmentation:

While a specific mass spectrum for this compound is not widely published, its fragmentation pattern under electron ionization (EI) is expected to be analogous to that of n-tetradecane. The fragmentation of long-chain alkanes typically involves the cleavage of C-C bonds, resulting in a series of carbocation fragments separated by 14 mass units (corresponding to CH₂ or, in this case, CD₂ groups). The molecular ion peak for this compound would be observed at m/z 228. The presence of deuterium will shift the mass of the characteristic fragment ions accordingly.

Conclusion: A Foundation for Trustworthy Data

This compound is more than just a deuterated molecule; it is a critical tool for ensuring the integrity of quantitative data in research and development. Its ability to mimic the behavior of analytes in complex matrices allows for the correction of otherwise unavoidable experimental variations. For researchers, scientists, and drug development professionals, a thorough understanding and proper implementation of deuterated internal standards like this compound are essential for generating the reliable and reproducible data that underpins scientific advancement and therapeutic innovation.

References

-

Smith, J. D., Durrant, G., Ess, D. H., Gelfand, B. S., & Piers, W. E. (2020). H/D exchange under mild conditions in arenes and unactivated alkanes with C6D6 and D2O using rigid, electron-rich iridium PCP pincer complexes. Chemical Science. [Link]

-

Grokipedia. (n.d.). Tetradecane. Grokipedia. Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Tetradecane. PubChem. Retrieved January 14, 2026, from [Link]

-

Jian, W., & Weng, N. (2000). Chemical derivatization and the selection of deuterated internal standard for quantitative determination--methamphetamine example. Journal of Analytical Toxicology, 24(4), 275–280. [Link]

-

Chemical Point. (n.d.). n-Tetradecane. Chemical Point. Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 14, 2026, from [Link]

-

Novachem. (2018). N-TETRADECANE (D30, 98%) Safety Data Sheet. Novachem. [Link]

-

Kumar, A., et al. (2020). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 12(38), 4673-4681. [Link]

-

Zhang, Y., et al. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 37(S1), e9453. [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.. [Link]

-

Zhang, Y., et al. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed. [Link]

-

ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc.. [Link]

-

LookChem. (n.d.). tetradecane suppliers USA. LookChem. Retrieved January 14, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of Tetradecane (CAS 629-59-4). Cheméo. Retrieved January 14, 2026, from [Link]

-

Mair, S., & Scherer, G. (1967). A simplified preparation of fully deuterated, high molecular weight hydrocarbons. Canadian Journal of Chemistry, 45(13), 1511-1517. [Link]

-

ResearchGate. (n.d.). Mass spectrum of n-tetradecane with a mass-to-charge state ratio from 0 to 225 u/e as a logarithmic plot. ResearchGate. Retrieved January 14, 2026, from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 204244-81-5 | Product Name : n-Tetradecane D30. Pharmaffiliates. Retrieved January 14, 2026, from [Link]

-

Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved January 14, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

NIST. (n.d.). Tetradecane. NIST WebBook. Retrieved January 14, 2026, from [Link]

-

NIST. (n.d.). Tetradecane. NIST WebBook. Retrieved January 14, 2026, from [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]

-

Shimadzu Scientific Instruments. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu Scientific Instruments. [Link]

-

Metin, Ö. (2012). Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150. [Link]

- Google Patents. (n.d.). Method of preparing n-tetradecane or n-hexadecane from natural acid. Google Patents.

-

ResearchGate. (n.d.). Internal Standards for Quantitative LC-MS Bioanalysis. ResearchGate. Retrieved January 14, 2026, from [Link]

-

Beaulieu, N., & Deslongchamps, P. (1980). A new synthesis of 2,10,11-trioxatricyclo[4.4.4.01,6]tetradecane. Canadian Journal of Chemistry, 58(9), 875-877. [Link]

-

LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. LGC Group. [Link]

-

Macmillan Group. (2014). Applications and Synthesis of Deuterium-Labeled Compounds. Macmillan Group. [Link]

Sources

- 1. metrology.wat.edu.pl [metrology.wat.edu.pl]

- 2. researchgate.net [researchgate.net]

- 3. Tetradecane [webbook.nist.gov]

- 4. Tetradecane [webbook.nist.gov]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. H/D exchange under mild conditions in arenes and unactivated alkanes with C 6 D 6 and D 2 O using rigid, electron-rich iridium PCP pincer complexes - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02694H [pubs.rsc.org]

Authored by: A Senior Application Scientist

An In-Depth Technical Guide to the Synthesis and Purity of N-Tetradecane-D30

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and analytical characterization of this compound (perdeuterotetradecane). Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the underlying scientific principles and rationale behind methodological choices. We will explore a robust synthesis strategy via catalytic deuterium exchange, detail purification by fractional distillation, and present a multi-technique approach for verifying both chemical and isotopic purity, ensuring the final product meets the stringent requirements for its use as an internal standard, an NMR solvent, or a probe in neutron scattering experiments.

Introduction: The Utility of Perdeuterated Alkanes

This compound (CAS No. 204244-81-5) is the fully deuterated isotopologue of n-tetradecane.[1][2] The substitution of hydrogen with its heavier, stable isotope, deuterium, imparts unique physical properties without altering the fundamental chemical reactivity of the molecule. This makes it an invaluable tool in a variety of scientific disciplines. The increased mass of deuterium leads to lower vibrational frequencies of C-D bonds compared to C-H bonds, a phenomenon that is exploited in various analytical techniques.

Key applications include:

-

Mass Spectrometry (MS): As a high-purity internal standard for quantitative analysis, its distinct mass shift allows for clear differentiation from the non-labeled analyte, minimizing analytical interference.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterated solvents are essential for ¹H NMR as they do not produce interfering signals.[3] this compound can be used in studies involving non-polar systems.

-

Neutron Scattering: The significant difference in the neutron scattering cross-sections of hydrogen and deuterium allows for contrast variation techniques, providing unique insights into the structure and dynamics of materials.[3]

Given these sensitive applications, the synthesis and rigorous verification of both chemical and isotopic purity are of paramount importance. Commercial this compound is typically available with an isotopic enrichment of 98 atom % D or higher.[1][4]

Synthesis: Catalytic Hydrogen-Deuterium Exchange

The preparation of perdeuterated, high-molecular-weight hydrocarbons is most effectively achieved through liquid-phase catalytic exchange with deuterium gas.[5][6] This method is superior to many alternatives as it avoids harsh reagents, proceeds with high efficiency, and minimizes structural isomerization or cracking of the alkane backbone.[6]

Causality and Experimental Choices

The core of this synthesis is the reversible dissociative adsorption of the hydrocarbon onto a noble metal catalyst surface.

-

Choice of Catalyst: Platinum or Palladium supported on carbon (e.g., 5% Pt/C) is selected for its high activity in cleaving C-H bonds and promoting H-D exchange without aggressively catalyzing cracking. The carbon support provides a high surface area for the reaction.[5]

-

Deuterium Source: High-purity deuterium gas (D₂) serves as the deuterium reservoir. The reaction is driven by maintaining a high partial pressure of D₂, ensuring that when a C-H bond is broken, the subsequent re-saturation of the carbon atom is overwhelmingly likely to occur with a deuterium atom.

-

Reaction Conditions: The reaction is conducted in the liquid phase at elevated temperatures (e.g., 190-200 °C).[6] This temperature provides sufficient thermal energy to overcome the activation energy for C-H bond cleavage on the catalyst surface but is typically below the threshold for significant thermal cracking of a long-chain alkane like tetradecane. The system is kept under a constant flow or positive pressure of D₂ to replenish the deuterium consumed and drive the equilibrium towards the fully deuterated product.

Experimental Protocol: Liquid-Phase Catalytic Exchange

-

Catalyst Preparation: Add 5% Platinum on activated carbon catalyst to a high-pressure reaction vessel. The catalyst should be handled under an inert atmosphere if pre-reduced.

-

Reactor Setup: Introduce n-tetradecane (the protiated starting material) into the reaction vessel. The vessel must be equipped with efficient stirring, a heating mantle, a thermocouple, a gas inlet, and a gas outlet/pressure relief system.

-

System Purge: Seal the reactor and purge the system multiple times with an inert gas (e.g., argon) to remove all air, followed by several purges with deuterium gas.

-

Reaction Execution:

-

Begin stirring and heat the vessel to the target temperature of 195 °C.

-

Pressurize the reactor with deuterium gas to the desired operating pressure. Maintain a continuous slow flow of D₂ through the headspace to remove the exchanged H₂ and HD gas.

-

Maintain the reaction for an extended period (e.g., 24-72 hours). The reaction time is critical for achieving high levels of isotopic enrichment.

-

-

Monitoring (Optional): If the reactor setup allows, small aliquots can be carefully withdrawn at various time points to monitor the progress of deuteration via GC-MS.

-

Shutdown and Product Isolation:

-

Cool the reactor to room temperature.

-

Vent the deuterium gas safely.

-

Purge the system with an inert gas.

-

Carefully filter the reaction mixture to remove the solid Pt/C catalyst. The resulting liquid is the crude this compound.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound via catalytic exchange.

Purification: Fractional Vacuum Distillation

Following synthesis, the crude product contains the desired this compound, but may also have residual starting material, partially deuterated isotopologues, and potentially minor chemical impurities. For a non-polar, volatile compound like tetradecane, fractional vacuum distillation is the method of choice for purification.[5]

Rationale for Method Selection

-

Efficacy: Distillation effectively separates compounds based on differences in boiling points. While the boiling point difference between C₁₄H₃₀ and C₁₄D₃₀ is minimal, this method is highly effective at removing any non-volatile impurities or other volatile byproducts.

-

Vacuum Application: N-tetradecane has a high boiling point at atmospheric pressure (~253 °C). Performing the distillation under vacuum significantly lowers the boiling point, preventing potential thermal degradation of the compound during purification.

Experimental Protocol: Fractional Vacuum Distillation

-

Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum-jacketed Vigreux column, a distillation head with a condenser, a collection flask, and a vacuum pump with a pressure gauge. Ensure all glass joints are properly sealed for high vacuum.

-

Charge the Flask: Transfer the crude this compound into the round-bottom distillation flask along with boiling chips or a magnetic stir bar.

-

Evacuate the System: Gradually apply vacuum to the system.

-

Distillation:

-

Gently heat the distillation flask using a heating mantle.

-

As the liquid begins to boil, observe the vapor rising through the column.

-

Carefully control the heating rate to maintain a slow and steady distillation, allowing for proper fractionation in the column.

-

Discard any initial low-boiling fraction (forerun).

-

Collect the main fraction that distills over at a constant temperature and pressure. This is the purified this compound.

-

-

Completion: Stop the distillation before the flask boils to dryness. Release the vacuum carefully and allow the apparatus to cool.

Purification Workflow Diagram

Caption: Process flow for the purification of this compound.

Purity and Isotopic Enrichment Analysis

A self-validating protocol requires rigorous analytical confirmation of the product's identity and purity. For deuterated compounds, this analysis is twofold: determining the chemical purity (absence of other chemical species) and the isotopic purity (the degree of deuterium incorporation).[7] A combination of mass spectrometry and NMR spectroscopy provides a complete characterization.[8]

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone for analyzing volatile compounds like this compound. The gas chromatograph separates components of the mixture, which are then ionized and detected by the mass spectrometer.

-

Expertise & Trustworthiness: This technique provides orthogonal data. The GC retention time confirms the identity and chemical purity against a known standard, while the mass spectrum provides the isotopic distribution. High-resolution MS (HR-MS) is particularly valuable for accurately determining the mass of each isotopologue and calculating enrichment.[7][9]

-

Sample Preparation: Prepare a dilute solution of the purified this compound in a high-purity volatile solvent (e.g., hexane).

-

Instrumentation: Use a GC system coupled to a mass spectrometer (preferably a high-resolution instrument).

-

GC Method:

-

Column: Use a non-polar capillary column suitable for hydrocarbon analysis.

-

Injection: Inject a small volume (e.g., 1 µL) of the sample.

-

Temperature Program: Ramp the oven temperature to elute n-tetradecane.

-

-

MS Method:

-